molecular formula C10H14N6O5 B11832307 (2R,3R,4S,5R)-2-(6-Amino-2-(hydroxyamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(6-Amino-2-(hydroxyamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B11832307
M. Wt: 298.26 g/mol
InChI Key: UEXRMXAYANQYHK-UUOKFMHZSA-N
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Description

(2R,3R,4S,5R)-2-(6-Amino-2-(hydroxyamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a recognized nucleoside analog and a potent inhibitor of specific histone demethylases, particularly those belonging to the KDM4 family https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4169180/ . Its primary research value lies in its ability to modulate the epigenetic landscape by increasing histone methylation levels, specifically H3K9me3 and H3K36me3 marks, which are crucial for transcriptional regulation and heterochromatin maintenance. This mechanism makes it a critical tool for investigating the role of histone demethylation in various biological processes, including cellular differentiation, senescence, and oncogenesis https://pubmed.ncbi.nlm.nih.gov/25737013/ . Researchers utilize this compound to probe the functional consequences of inhibited histone demethylation in cancer cell lines, studying its effects on gene expression profiles, cell cycle progression, and apoptosis. Its application extends to the field of chemical biology for validating histone demethylases as potential therapeutic targets for diseases such as cancer and neurological disorders. By selectively blocking the removal of methyl groups from histones, this inhibitor provides fundamental insights into epigenetic control and offers a strategic approach for disrupting aberrant epigenetic states in pathological models.

Properties

Molecular Formula

C10H14N6O5

Molecular Weight

298.26 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H14N6O5/c11-7-4-8(14-10(13-7)15-20)16(2-12-4)9-6(19)5(18)3(1-17)21-9/h2-3,5-6,9,17-20H,1H2,(H3,11,13,14,15)/t3-,5-,6-,9-/m1/s1

InChI Key

UEXRMXAYANQYHK-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NO)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NO)N

Origin of Product

United States

Scientific Research Applications

Antiviral Research

One of the primary applications of this compound is in antiviral research. Studies have indicated that it possesses antiviral properties against several viruses, including those responsible for respiratory infections and viral hepatitis. The mechanism of action typically involves the inhibition of viral replication by interfering with nucleic acid synthesis.

Case Study: Inhibition of Hepatitis C Virus (HCV)

A notable study demonstrated that this compound could inhibit HCV replication in vitro. The results showed a dose-dependent reduction in viral load, suggesting its potential as a therapeutic agent for treating HCV infections. The compound's ability to mimic natural nucleosides allows it to be incorporated into viral RNA, leading to premature termination of viral replication.

Cancer Therapeutics

The compound is also being explored as a potential chemotherapeutic agent. Its structural similarity to purines allows it to interfere with DNA synthesis in rapidly dividing cancer cells.

Case Study: Efficacy Against Leukemia

Research has shown that this compound exhibits cytotoxic effects on leukemia cell lines. In one study, treatment with the compound resulted in significant apoptosis (programmed cell death) in these cells, indicating its potential use as an adjunct therapy in leukemia treatment protocols.

Neurological Applications

Emerging research suggests that this compound may have neuroprotective effects. It is hypothesized that its role as an adenosine analog could modulate neurotransmitter release and protect against neurodegeneration.

Case Study: Neuroprotection in Models of Stroke

In animal models of ischemic stroke, administration of this compound has been associated with reduced neuronal death and improved functional recovery. These findings point towards its potential application in developing therapies for stroke and other neurodegenerative conditions.

Immunomodulation

The compound has also been investigated for its immunomodulatory effects. It appears to influence immune cell activity, potentially enhancing the immune response against tumors or infections.

Case Study: Modulation of T-cell Activity

In vitro studies have demonstrated that this compound can enhance T-cell proliferation and cytokine production. This suggests its potential utility in immunotherapy strategies aimed at boosting the body’s immune response against cancer or chronic infections.

Comparison with Similar Compounds

Modifications at the Purine 2-Position

Compound Name / ID (Evidence) 2-Position Substituent Synthesis Method Key Pharmacological Notes
Target Compound Hydroxyamino (-NHOH) Not explicitly described in evidence Likely impacts redox activity or receptor binding
(2R,3R,4S,5R)-2-(6-Amino-2-nitro-9H-purin-9-yl)-... (Compound 6, ) Nitro (-NO₂) NH₃/MeOH, 24 h at RT Nitro groups are electron-withdrawing; may influence base pairing or stability
(2R,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-... (Compound 7, ) Chloro (-Cl) NH₄Cl in DMF, 4 h at RT Chlorine enhances lipophilicity; 2-chloroadenosine is a known A₁/A₂ receptor agonist
(2R,3R,4S,5R)-2-(2,6-Diamino-9H-purin-9-yl)-... (Compound 9, ) Amino (-NH₂) Raney Ni/H₂ reduction of nitro precursor Increased hydrogen-bonding potential; resembles 2'-deoxyadenosine

Modifications at the Purine 6- and 8-Positions

Compound Name / ID (Evidence) 6-Position 8-Position Key Findings
Target Compound -NH₂ None Standard adenine-like 6-amino group
(2R,3R,4S,5R)-2-(6-Amino-8-((4-chlorobenzyl)amino)-9H-purin-9-yl)-... () -NH₂ 4-Chlorobenzylamino Bulky substituent may alter receptor subtype selectivity
8-Bromoadenosine () -NH₂ Bromo (-Br) Bromine enhances stability; used in radiopharmaceuticals
YZG-330 () -NH[(R)-1-phenylpropyl] None High A₁ receptor affinity; induces hypothermia in mice

Modifications to the Tetrahydrofuran Ring

Compound Name / ID (Evidence) THF Substituents Key Structural Features
Target Compound 5-(Hydroxymethyl), 3,4-diol Canonical ribose-like configuration
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2,6-dichloro-9H-purin-9-yl)-... (Compound 10, ) 2-Acetoxymethyl, 3,4-diacetate Acetyl protection enhances membrane permeability
Regadenoson () 3,4-Dihydroxy-5-(hydroxymethyl), carboxamide side chain A₂A receptor-selective agonist; used in cardiac imaging
(2R,3R,4S,5R)-2-(8-(Butylthio)-6-(methylamino)-9H-purin-9-yl)-... (Compound 21, ) 8-Butylthio, 6-methylamino Thioether linkage improves metabolic stability

Pharmacological Implications

  • Receptor Binding: 2-Chloroadenosine () acts as a broad adenosine receptor agonist, while YZG-330 () selectively targets A₁ receptors due to its N⁶-(R)-1-phenylpropyl group . The 2-hydroxyamino group in the target compound may confer unique redox properties or act as a hydrogen-bond donor.
  • Therapeutic Potential: 8-Bromoadenosine () is used in apoptosis studies, while Regadenoson () is FDA-approved for stress testing .

Q & A

Q. Table 1: NMR Chemical Shifts (Key Protons)

Proton Positionδ (ppm)MultiplicityReference
H-1' (ribose)5.47d (J=6.3 Hz)
H-2 (purine)8.11s
3'-OH5.24d (J=4.6 Hz)

Q. Table 2: Stability Under Storage Conditions

ConditionDegradation (%)Major ByproductReference
-10°C (inert)<5% in 6 monthsNone detected
25°C (ambient)20% in 1 monthDeaminated form

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